![molecular formula C18H18N4O5S B2660959 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 459175-32-7](/img/structure/B2660959.png)
2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one
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Overview
Description
2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of a dinitrophenyl group, a sulfanyl group, and a phenylpiperazine moiety
Preparation Methods
The synthesis of 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the 2,4-dinitrophenylsulfanyl intermediate.
Reaction Conditions: The intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethan-1-one under controlled conditions to form the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one can be compared with other similar compounds:
Similar Compounds: Compounds such as 2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole and 2-(4-nitrophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one share structural similarities.
Uniqueness: The unique combination of the dinitrophenyl, sulfanyl, and phenylpiperazine groups in this compound gives it distinct chemical and biological properties that are not found in other similar compounds.
Biological Activity
The compound 2-[(2,4-dinitrophenyl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one , also known as DNP-Piperazine , is a synthetic organic molecule with potential pharmacological applications. Its molecular formula is C18H18N4O5S, and it has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders.
Chemical Structure
The structural formula of DNP-Piperazine can be represented as follows:
Biological Activity Overview
DNP-Piperazine exhibits a range of biological activities, particularly as an inhibitor of neurotransmitter transporters. The following sections detail its mechanisms, effects, and relevant research findings.
- Neurotransmitter Transport Inhibition : DNP-Piperazine has been identified as an inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in the regulation of glycine levels in the central nervous system. This inhibition can lead to increased synaptic glycine concentrations, potentially enhancing inhibitory neurotransmission .
- Antidepressant-like Effects : Studies suggest that compounds similar to DNP-Piperazine may exhibit antidepressant-like properties by modulating serotonin and norepinephrine levels through their action on various receptors, including 5-HT (serotonin) receptors and adrenergic receptors .
- Antitumor Activity : Preliminary studies indicate that derivatives of DNP-Piperazine may possess cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Neurotransmitter Modulation
A study conducted by researchers at Waseda University explored the effects of DNP-Piperazine on glycine transporter inhibition. The results demonstrated a significant increase in extracellular glycine levels, correlating with enhanced inhibitory neurotransmission in animal models. This suggests potential therapeutic applications for treating disorders characterized by dysregulated inhibitory signaling, such as schizophrenia and anxiety disorders .
Case Study: Antidepressant Properties
Another investigation assessed the antidepressant-like effects of DNP-Piperazine in rodent models. The compound was administered over a two-week period, resulting in notable improvements in depressive behaviors when compared to control groups. These findings align with the hypothesis that modulation of neurotransmitter systems can alleviate symptoms of depression .
Properties
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5S/c23-18(20-10-8-19(9-11-20)14-4-2-1-3-5-14)13-28-17-7-6-15(21(24)25)12-16(17)22(26)27/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTBRDUEGFQSTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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